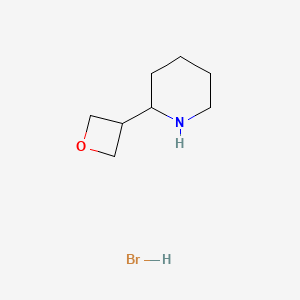

2-(Oxetan-3-yl)piperidine hydrobromide

Description

Significance of Nitrogen and Oxygen Heterocycles in Organic Synthesis and Chemical Sciences

Nitrogen and oxygen-containing heterocycles are foundational structural motifs in the chemical sciences. researchgate.netdergipark.org.tr These cyclic compounds, which incorporate at least one nitrogen or oxygen atom within a ring structure, are cornerstones of organic chemistry and are of immense importance in medicinal chemistry and materials science. researchgate.net They form the core scaffolds of a vast number of natural products, pharmaceuticals, and agrochemicals. dergipark.org.trnih.gov The presence of heteroatoms like nitrogen and oxygen imparts unique physical and chemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. nih.gov Consequently, the synthesis of novel nitrogen and oxygen-containing heterocycles is a significant focus of research, aiming to develop new therapeutic agents and functional materials. researchgate.netacs.org

Structural Characteristics and Intrinsic Strain of the Oxetane (B1205548) Moiety

The oxetane ring is a four-membered heterocycle containing one oxygen atom. nih.govacs.org Its structure is characterized by significant intrinsic ring strain, estimated to be around 106 kJ·mol⁻¹ (25.5 kcal/mol), which is comparable to that of an oxirane (epoxide) and substantially greater than that of a five-membered tetrahydrofuran (B95107) (THF) ring. acs.orgbeilstein-journals.orgbeilstein-journals.org This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value. beilstein-journals.org

The parent oxetane ring is nearly planar, with a slight puckering angle. nih.govacs.org However, the introduction of substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. nih.govacs.org A key feature of the oxetane moiety is the high p-character of the bonds within the ring. acs.org The strained C–O–C bond angle exposes the lone pairs of electrons on the oxygen atom, making oxetane a potent hydrogen-bond acceptor and a Lewis base. nih.govacs.orgbeilstein-journals.org This ability to form strong hydrogen bonds is a critical property exploited in medicinal chemistry. nih.gov

Table 1: Structural Properties of Oxetane

| Property | Value |

|---|---|

| Ring Size | 4-membered |

| Heteroatom | Oxygen |

| Ring Strain | ~106 kJ·mol⁻¹ |

| Conformation | Nearly planar, puckers with substitution |

| C-O Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

| C-O-C Bond Angle | ~90.2° |

| C-C-C Bond Angle | ~84.8° |

Conformational Versatility and Stereochemical Aspects of the Piperidine (B6355638) Scaffold

The piperidine scaffold is a six-membered nitrogen-containing heterocycle, structurally analogous to cyclohexane. wikipedia.org It is a prevalent feature in a multitude of alkaloids and pharmaceutical agents. wikipedia.org Piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org

Unlike cyclohexane, the two chair conformations of piperidine are non-identical due to the nitrogen heteroatom and its substituent (a hydrogen atom in the parent molecule). wikipedia.org This gives rise to conformers where the N-H bond is either in an axial or an equatorial position. wikipedia.org In the gas phase and nonpolar solvents, the equatorial conformation is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can become more stable. The conformational behavior of substituted piperidines is complex and is influenced by a delicate balance of steric repulsion, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net This conformational flexibility is crucial for its role in molecular recognition and biological activity.

Rationale for Investigating Hybrid Oxetane-Piperidine Systems, Specifically 2-(Oxetan-3-yl)piperidine Hydrobromide

The investigation of hybrid molecules that combine distinct structural motifs is a powerful strategy in modern drug discovery. The compound this compound represents a deliberate fusion of the strained, polar oxetane ring with the conformationally versatile and pharmaceutically relevant piperidine scaffold.

The rationale for studying such a hybrid system is multifaceted. In medicinal chemistry, the oxetane ring is increasingly used as a "non-classical bioisostere" for commonly found groups like gem-dimethyl or carbonyl functionalities. nih.govbeilstein-journals.org Its incorporation can favorably modulate key physicochemical properties of a molecule, such as aqueous solubility, lipophilicity, and metabolic stability. acs.orgacs.org The rigid and polar nature of the oxetane can also introduce specific conformational constraints and provide a strong hydrogen bond accepting point. nih.govacs.org

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₁₆BrNO |

| SMILES Code | [H]Br.C1(C2COC2)NCCCC1 |

| CAS Number | 2694745-14-5 |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16BrNO |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

2-(oxetan-3-yl)piperidine;hydrobromide |

InChI |

InChI=1S/C8H15NO.BrH/c1-2-4-9-8(3-1)7-5-10-6-7;/h7-9H,1-6H2;1H |

InChI Key |

BUXOJRDPPORSLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2COC2.Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxetan 3 Yl Piperidine Hydrobromide and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Bridged Oxetane-Piperidine System

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves starting from the target molecule and breaking it down into simpler, commercially available precursors through a series of imaginary bond cleavages known as disconnections. ias.ac.inamazonaws.com For a complex structure like 2-(Oxetan-3-yl)piperidine, this approach reveals several logical pathways for its construction.

Two primary strategic disconnections are considered for the 2-(Oxetan-3-yl)piperidine scaffold:

C2-C3' Bond Disconnection: Cleavage of the carbon-carbon bond connecting the piperidine (B6355638) ring at the C2 position to the oxetane (B1205548) ring at the C3' position.

Oxetane C-O Bond Disconnection: Cleavage of one of the carbon-oxygen bonds within the four-membered oxetane ring.

These disconnections lead to different synthetic strategies, each with distinct advantages in terms of flexibility and efficiency.

Based on the strategic disconnections, key synthons (idealized reactive intermediates) and their corresponding real-world precursors can be identified.

From C2-C3' Bond Disconnection: This approach breaks the target molecule into a piperidine-based nucleophile and an oxetane-based electrophile.

Synthon A (Nucleophilic Piperidine): A piperidin-2-yl anion. Its practical chemical equivalent, or precursor, would be an N-protected 2-lithiated piperidine or a corresponding Grignard reagent (e.g., (N-Boc-piperidin-2-yl)magnesium bromide).

Synthon B (Electrophilic Oxetane): A 3-carbocationic oxetane. The precursor for this synthon is typically an oxetane with a good leaving group at the 3-position, such as 3-bromooxetane, or an electrophilic carbonyl, oxetan-3-one.

From Oxetane C-O Bond Disconnection: This strategy envisions forming the oxetane ring from a piperidine precursor that already contains the necessary carbon framework.

Synthon C (Acyclic Piperidine Precursor): A piperidine derivative with a 2-substituted 1,3-dioxygenated propyl side chain. The corresponding precursor would be a molecule like N-Boc-2-(1,3-dihydroxypropyl)piperidine or, more strategically, a derivative where one hydroxyl group is masked and the other is converted into a leaving group, such as N-Boc-2-(3-bromo-1-hydroxypropyl)piperidine, poised for intramolecular cyclization.

Divergent Synthetic Routes: This strategy, corresponding to the C-O bond disconnection, is more linear. It begins with a functionalized piperidine precursor onto which the oxetane ring is constructed. For instance, a starting piperidine derivative would be elaborated through several steps to install a 1,3-diol or a halo-alcohol side chain, followed by a final ring-closing reaction. This approach is particularly useful for generating a library of analogues, as modifications can be made to the core piperidine scaffold before the final oxetane ring formation.

Cyclization Strategies for Oxetane Ring Formation within Piperidine Scaffolds

The construction of the strained four-membered oxetane ring is a critical and often challenging step in the synthesis of 2-(Oxetan-3-yl)piperidine and its analogues. magtech.com.cn This section details key methodologies for achieving this transformation on a pre-existing piperidine framework.

The intramolecular Williamson etherification is a classical and widely employed method for forming cyclic ethers, including oxetanes. beilstein-journals.org This reaction involves the nucleophilic substitution of a leaving group by an alkoxide within the same molecule. acs.org The process corresponds to a 4-exo-tet cyclization, which can be kinetically less favored compared to the formation of larger rings. nih.gov

The key precursor for this strategy is a 1,3-halo-alcohol or a related substrate, such as an N-protected 2-(1-hydroxy-3-(tosyloxy)propyl)piperidine. Treatment with a strong base generates an alkoxide that subsequently displaces the leaving group to form the oxetane ring. The success of this cyclization is highly dependent on the substrate and reaction conditions, as competing side reactions like Grob fragmentation can significantly lower yields. nih.gov

| Precursor Type | Base | Leaving Group | Typical Yields | Reference |

|---|---|---|---|---|

| 1,3-Halo-alcohol | NaH, KH | -Br, -I | Moderate to Good | acs.org |

| 1,3-Diol (via tosylate) | KOH, NaOMe | -OTs, -OMs | Good to Excellent | acs.org |

| 1,3-Diol (one-pot) | (PPh3, I2), then Base | -I (in situ) | Good | acs.org |

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition that forms an oxetane ring from an alkene and a carbonyl compound. wikipedia.orgslideshare.net This reaction proceeds via the photoexcitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate that cyclizes to the oxetane product. nih.govbohrium.com

In the context of synthesizing 2-(Oxetan-3-yl)piperidine, this strategy could be implemented in two ways:

Piperidine-alkene + Carbonyl: Reaction of an N-protected 2-vinylpiperidine with an excited carbonyl compound such as formaldehyde (B43269) or benzaldehyde.

Piperidine-carbonyl + Alkene: Reaction of an N-protected piperidine-2-carbaldehyde (B177073) with an alkene like 2-methylpropene under photochemical conditions.

The regioselectivity and stereoselectivity of the Paternò–Büchi reaction can be influenced by electronic and steric factors of both the alkene and the carbonyl partner. nih.govorganic-chemistry.org

Recent advances in organic synthesis have introduced transition metal-catalyzed methods for constructing oxetane rings. magtech.com.cn These reactions often proceed under milder conditions than classical methods and can offer high levels of stereocontrol. One notable approach is the formal [2+2] cycloaddition catalyzed by Lewis acids or transition metals. acs.org

For instance, complexes of copper(II) or palladium(II) have been shown to catalyze the cycloaddition of activated alkenes (like silyl (B83357) enol ethers) with carbonyl compounds. acs.orgnih.gov Adapting this methodology, a chiral Lewis acid could catalyze the asymmetric reaction between an N-protected 2-alkenylpiperidine and a glyoxylate (B1226380) ester to furnish a chiral oxetane-substituted piperidine. These methods provide a modern alternative to traditional cyclization strategies, expanding the toolbox for accessing complex oxetane-containing molecules.

| Catalyst System | Alkene Substrate | Carbonyl Substrate | Key Features | Reference |

|---|---|---|---|---|

| Cu(II)-bis(oxazoline) | Silyl Enol Ethers | Trifluoropyruvate | High enantioselectivity, forms 2-trifluoromethyloxetanes | acs.org |

| Pd(II)-BINAP | Vinyl Acetate | Trifluoropyruvate | Effective for less reactive vinyl substrates | acs.org |

| Chiral Cationic BINAP-Pd | Alkynylsilanes | Various | Forms stable oxetene derivatives with high ee | acs.org |

Stereoselective Construction of the 2-(Oxetan-3-yl)piperidine Hydrobromide Scaffold

Achieving the desired three-dimensional arrangement of atoms is paramount in the synthesis of pharmacologically active molecules. For 2-(oxetan-3-yl)piperidine, which possesses at least one stereocenter at the junction of the two rings, stereoselective synthesis is crucial. Methodologies to control this stereochemistry can be broadly categorized into diastereoselective and enantioselective approaches, as well as resolution techniques.

Diastereoselective Approaches (e.g., Substrate Control, Auxiliary-Mediated)

Diastereoselective strategies aim to control the relative stereochemistry of newly formed chiral centers. In the context of 2-(oxetan-3-yl)piperidine, this often involves the use of chiral auxiliaries or leveraging the influence of existing stereocenters in the starting materials (substrate control).

Substrate-controlled synthesis relies on the inherent stereochemistry of a reactant to direct the formation of a new stereocenter. For instance, a chiral precursor containing either the oxetane or a latent piperidine ring can guide the stereochemical outcome of the cyclization or appendage of the second ring. While specific examples for 2-(oxetan-3-yl)piperidine are not extensively documented in readily available literature, the principle can be applied through the use of chiral pool starting materials that already contain a portion of the desired scaffold with defined stereochemistry.

Chiral auxiliary-mediated synthesis is a powerful technique where a temporary chiral group is attached to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 2-substituted piperidines, chiral auxiliaries such as Evans oxazolidinones or carbohydrate-derived auxiliaries have been successfully employed. nih.gov For example, a strategy could involve the acylation of a chiral oxazolidinone with a precursor containing the oxetane moiety, followed by a diastereoselective alkylation or conjugate addition to construct the piperidine ring. The stereochemical outcome is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the approach of the incoming reagent from a specific face.

A representative, albeit general, approach using a chiral auxiliary is outlined below:

| Step | Description | Key Reagents/Conditions | Expected Outcome |

| 1 | Acylation of Chiral Auxiliary | Chiral oxazolidinone, acyl chloride with oxetane moiety, base | Chiral N-acyloxazolidinone |

| 2 | Diastereoselective Reaction | Enolate formation (e.g., with LDA), reaction with an electrophile to form the piperidine precursor | Diastereomerically enriched product |

| 3 | Cyclization | Intramolecular reaction to form the piperidine ring | Protected 2-(oxetan-3-yl)piperidine derivative |

| 4 | Auxiliary Removal | Hydrolysis or other cleavage methods | Enantiomerically enriched 2-(oxetan-3-yl)piperidine |

Enantioselective Methodologies (e.g., Chiral Catalysis, Organocatalysis)

Enantioselective methodologies directly produce a specific enantiomer of the target molecule from an achiral or racemic starting material, often through the use of a chiral catalyst. These methods are highly efficient and atom-economical.

Chiral catalysis employing transition metals is a cornerstone of modern asymmetric synthesis. For the construction of chiral 2-substituted piperidines, rhodium and iridium-catalyzed asymmetric hydrogenations of corresponding pyridine (B92270) precursors have shown great promise. nih.gov An analogous strategy for 2-(oxetan-3-yl)piperidine would involve the synthesis of 2-(oxetan-3-yl)pyridine (B40274), followed by an enantioselective hydrogenation using a chiral phosphine (B1218219) ligand in complex with a transition metal. The choice of ligand is critical for achieving high enantioselectivity.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.netnih.gov Proline and its derivatives are common organocatalysts for asymmetric Mannich and Michael reactions, which can be pivotal in the construction of the piperidine ring. A potential organocatalytic route to 2-(oxetan-3-yl)piperidine could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine derived from an oxetane-containing aldehyde. The chiral secondary amine catalyst would facilitate the formation of a transient chiral enamine, leading to a highly enantioselective C-C bond formation.

A hypothetical organocatalytic approach is summarized in the following table:

| Reaction Type | Catalyst | Substrates | Product |

| Asymmetric Michael Addition | (S)-Proline | Oxetane-3-carbaldehyde derived imine, malonate derivative | Chiral piperidinone precursor |

| Asymmetric Mannich Reaction | Chiral diamine | Oxetane-3-carbaldehyde, amine, ketone | Chiral β-amino ketone, a piperidine precursor |

Resolution Techniques for Enantiomer Separation

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, the separation of a racemic mixture into its constituent enantiomers through resolution becomes necessary.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid. digitellinc.com The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic resolution offers a highly selective alternative. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated and unacylated enantiomers. nih.gov For a precursor to 2-(oxetan-3-yl)piperidine containing a hydroxyl group, enzymatic resolution could be a viable strategy.

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a powerful analytical and preparative tool for separating enantiomers. uwo.ca This technique relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and allowing for their separation. Pre-column derivatization with a chromophoric agent can sometimes be employed to enhance detection. uwo.ca

Reductive Amination and Alkylation Routes for Piperidine Ring Assembly

The construction of the piperidine ring itself is a critical aspect of the synthesis of 2-(oxetan-3-yl)piperidine. Reductive amination and amine alkylation are two of the most common and versatile methods for forming the C-N bonds of the heterocyclic ring.

Amine Alkylation with Oxetane-Functionalized Electrophiles

This approach involves the reaction of a pre-formed piperidine or a precursor with an electrophile containing the oxetane moiety. For instance, the alkylation of a piperidine enolate or a related nucleophile with a 3-halooxetane or oxetan-3-yl triflate could introduce the desired substituent at the 2-position. wikipedia.org The regioselectivity of the alkylation would be a key challenge to address in this strategy.

Alternatively, a bifunctional electrophile can be reacted with a primary amine to construct the piperidine ring. For example, a 1,5-dihaloalkane bearing an oxetane substituent could undergo a double alkylation with a primary amine to form the piperidine ring.

Reductive Amination of Carbonyl Precursors

Reductive amination is a robust and widely used method for the synthesis of amines, including cyclic amines like piperidines. masterorganicchemistry.comlibretexts.orgnih.gov This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 2-(oxetan-3-yl)piperidine, a key strategy would be the intramolecular reductive amination of a δ-amino ketone or aldehyde where the oxetane moiety is already present on the carbon chain. For example, a 5-amino-1-(oxetan-3-yl)pentan-1-one could be cyclized via reductive amination to yield the target molecule.

Another powerful variant is the double reductive amination of a 1,5-dicarbonyl compound with a primary amine. In the context of 2-(oxetan-3-yl)piperidine synthesis, a glutaraldehyde (B144438) derivative bearing an oxetan-3-yl group at the 2-position could be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to directly form the piperidine ring. The stereochemical outcome of such cyclizations can often be influenced by the reaction conditions and the nature of the substituents.

A summary of potential reductive amination strategies is provided below:

| Strategy | Carbonyl Precursor | Amine Source | Reducing Agent | Key Intermediate |

| Intramolecular | 5-Amino-1-(oxetan-3-yl)pentan-1-one | - | NaBH₃CN, H₂/Pd-C | Cyclic imine |

| Intermolecular (Double) | 2-(Oxetan-3-yl)glutaraldehyde | NH₃ or R-NH₂ | NaBH₃CN, NaBH(OAc)₃ | Di-imine/enamine |

Protecting Group Strategies and Deprotection Chemistry Relevant to 2-(Oxetan-3-yl)piperidine Synthesis

In the synthesis of complex molecules like 2-(oxetan-3-yl)piperidine, protecting groups are essential to temporarily mask the reactive secondary amine of the piperidine ring, preventing unwanted side reactions and enabling selective transformations. reddit.com The choice of a protecting group is critical and depends on its stability under the reaction conditions for the pyridine ring reduction and the ease of its subsequent removal. weebly.com

For piperidine synthesis, the tert-butoxycarbonyl (Boc) group is a widely employed N-protecting group due to its stability in various non-acidic conditions and its straightforward removal. nih.govjgtps.com The synthesis of the target compound would likely proceed via an N-Boc protected intermediate, tert-butyl 2-(oxetan-3-yl)piperidine-1-carboxylate. This intermediate is typically formed by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. google.com

The deprotection of the N-Boc group is a crucial final step to yield the free piperidine. This is generally achieved under acidic conditions. peptide.com A common and effective method involves the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. reddit.compeptide.comnih.gov The use of HCl is particularly relevant for the formation of the final hydrobromide salt, which can often be achieved by treatment with HBr after the HCl-mediated deprotection or by direct use of HBr.

Other protecting groups such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are also utilized in piperidine synthesis. researchgate.netnih.gov The Cbz group is typically removed via catalytic hydrogenation, which could potentially be performed concurrently with the pyridine ring reduction. The Fmoc group is base-labile and is removed with a solution of piperidine in DMF, a method commonly used in peptide synthesis. peptide.comub.edu The selection of the protecting group can also serve to direct the stereochemistry of the molecule during synthesis. nih.gov

Table 1: Common N-Protecting Groups for Piperidine Synthesis and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/methanol | peptide.comnih.gov |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF | peptide.com |

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Additives

The catalytic hydrogenation of the 2-(oxetan-3-yl)pyridine precursor is the key step in forming the piperidine ring and is highly sensitive to reaction conditions. researchgate.net Optimization of parameters such as solvent, temperature, pressure, and additives is critical for achieving high conversion and selectivity. thalesnano.com

Solvent Effects: The choice of solvent can significantly influence the activity of the catalyst and the reaction outcome. Alcohols such as methanol (MeOH) and ethanol (B145695) are commonly used solvents for the hydrogenation of pyridines. researchgate.net In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be effective. researchgate.netliverpool.ac.uk The use of glacial acetic acid as a solvent, particularly with platinum-based catalysts like PtO₂, has been reported to enhance catalyst activity and promote the reaction. researchgate.net

Temperature and Pressure: The saturation of the aromatic pyridine ring is often challenging and typically requires elevated temperatures and hydrogen pressures. thalesnano.com Reaction temperatures may range from ambient to 80°C or higher. thalesnano.comliverpool.ac.uk Hydrogen pressure is also a critical variable, with pressures from 5 bar to over 80 bar being reported to achieve full conversion. thalesnano.comliverpool.ac.ukabo.fi For instance, the hydrogenation of pyridine-2-acetic ester required 80-90 bar of pressure at 80°C for complete conversion, with a significant drop in conversion at lower pressures. thalesnano.com

Additives and Catalysts: The addition of a strong Brønsted acid, such as hydrochloric acid (HCl), can be beneficial, particularly in preventing side reactions like dehalogenation when halogenated pyridines are used. nih.gov A variety of heterogeneous catalysts are employed for pyridine hydrogenation. Common choices include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium-based catalysts like Rh₂O₃ on a support such as alumina. nih.govresearchgate.netliverpool.ac.uk The combination of Pd(OH)₂ on carbon with aqueous HCl in methanol has been found to be an effective system for the hydrogenation of functionalized pyridines. nih.gov The selection of the catalyst is crucial and can influence the stereoselectivity of the final product, with heterogeneous catalysts often favoring the formation of the cis isomer. liverpool.ac.uk

Table 2: Optimization Parameters for Pyridine Hydrogenation

| Parameter | Common Conditions | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd/C, PtO₂, Rh₂O₃, Pd(OH)₂/C | Influences reaction rate, selectivity, and functional group tolerance. | nih.govresearchgate.netliverpool.ac.uk |

| Solvent | Methanol, Ethanol, Glacial Acetic Acid, TFE | Affects catalyst activity and solubility of reactants. Acetic acid can enhance PtO₂ activity. | researchgate.netliverpool.ac.uk |

| Temperature | Ambient to 80°C | Higher temperatures generally increase reaction rate but can lead to side reactions. | thalesnano.com |

| Pressure | 5 - 100 bar | Higher pressure is often required for complete saturation of the pyridine ring. | thalesnano.comliverpool.ac.uk |

| Additives | HCl | Can enhance catalyst performance and suppress side reactions. | nih.gov |

The synthesis of this compound would likely involve an N-Boc protected 2-(oxetan-3-yl)pyridine intermediate. The optimization for the hydrogenation of this specific substrate would involve screening various catalysts, solvents, and conditions to maximize the yield of the desired cis-isomer, followed by an acidic workup to remove the Boc group and form the hydrobromide salt.

Chemical Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yl Piperidine Systems

Transformations of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2-(oxetan-3-yl)piperidine serves as a versatile nucleophilic center, enabling a range of functionalization reactions. These transformations are fundamental in modifying the molecule's properties and for the synthesis of more complex derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are standard procedures for the modification of secondary amines and are applicable to the 2-(oxetan-3-yl)piperidine scaffold.

N-Alkylation typically involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products.

N-Acylation is achieved by treating the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. Similar to N-alkylation, a base is typically required to scavenge the acid byproduct. These reactions are generally high-yielding and provide stable amide products.

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Alkyl Halide | Benzyl bromide | N-Alkylpiperidine | K₂CO₃, DMF, room temperature |

| Acyl Chloride | Acetyl chloride | N-Acylpiperidine | Triethylamine, CH₂Cl₂, 0 °C to room temperature |

| Aldehyde | Benzaldehyde | N-Alkylpiperidine (via reductive amination) | NaBH(OAc)₃, CH₂Cl₂, room temperature |

Formation of N-Heterocyclic Derivatives

The bifunctional nature of 2-(oxetan-3-yl)piperidine, with the nucleophilic piperidine nitrogen and the reactive oxetane (B1205548) ring, presents opportunities for intramolecular reactions to form novel N-heterocyclic derivatives. While specific examples for 2-(oxetan-3-yl)piperidine are not extensively documented, analogous transformations in related systems suggest potential pathways. For instance, intramolecular cyclization can be induced under specific conditions, particularly if the piperidine nitrogen is first functionalized with a group that can subsequently react with the oxetane moiety or a derivative thereof. Such reactions could lead to the formation of fused or bridged bicyclic systems, significantly increasing the structural complexity of the molecule. enamine.netnih.govresearchgate.net

Oxidation and Reduction Pathways at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring can undergo oxidation to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.comresearchgate.net The resulting N-oxides are polar, water-soluble compounds that can serve as intermediates for further synthetic manipulations. For instance, piperidine N-oxides can be reduced back to the corresponding piperidine. This reduction can be accomplished using various reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) or transfer hydrogenation with reagents like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net This oxidation-reduction sequence can be useful for temporary protection of the piperidine nitrogen or for altering the reactivity of the molecule.

Ring-Opening and Rearrangement Reactions of the Oxetane Moiety

The four-membered oxetane ring is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is a key feature of the 2-(oxetan-3-yl)piperidine system and can be triggered by either acidic or basic conditions.

Acid-Catalyzed Ring-Opening Reactions

In the presence of acids, the oxygen atom of the oxetane ring can be protonated, which activates the ring towards nucleophilic attack. researchgate.netmagtech.com.cn The piperidine nitrogen, being an internal nucleophile, can play a crucial role in these transformations. Depending on the reaction conditions and the nature of other nucleophiles present, this can lead to intramolecular cyclization or intermolecular addition reactions. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In many cases, the nucleophile attacks the more substituted carbon of the oxetane ring, proceeding through a more stable carbocation-like transition state. magtech.com.cn This reactivity can be harnessed to synthesize a variety of functionalized piperidine derivatives.

| Catalyst | Nucleophile | Product Type | Reference |

| Brønsted Acid (Tf₂NH) | Diols | 1,4-Dioxanes | nih.gov |

| Protic Acid | (intramolecular) | Functionalized piperidines | researchgate.net |

Base-Mediated Transformations

While less common than acid-catalyzed reactions, base-mediated transformations of oxetanes are also possible. Strong bases can deprotonate a carbon adjacent to the oxetane ring, creating a carbanion that can then participate in rearrangements. More relevant to the 2-(oxetan-3-yl)piperidine system is the potential for intramolecular ring-opening facilitated by a nucleophilic group tethered to the molecule. For instance, studies on oxetane carboxamides have shown that intramolecular ring-opening can occur under metal-free basic conditions, where a nitrogen heterocycle acts as the nucleophile. nih.govfigshare.comacs.org This suggests that if the piperidine nitrogen of 2-(oxetan-3-yl)piperidine were appropriately functionalized, similar base-mediated intramolecular cyclizations could be envisioned.

Isomerization Pathways and Thermodynamically Driven Rearrangements (e.g., Lactone Formation from Oxetane-Carboxylic Acids)

Recent research has brought to light the intrinsic instability of some oxetane-carboxylic acids, which can undergo spontaneous isomerization to form lactones. chemrxiv.orgresearchgate.net This rearrangement is a thermodynamically driven process that can occur even under mild conditions, such as storage at room temperature or gentle heating. researchgate.net This discovery is of significant consequence, as the unintended formation of lactones could impact reaction yields and lead to misleading results, particularly in synthetic procedures that require elevated temperatures. chemrxiv.orgresearchgate.net

The mechanism of this isomerization has been a subject of computational investigation. One proposed pathway involves an intramolecular SN2 reaction with retention of configuration, although calculations have suggested a high energy barrier for this process. ic.ac.uk A more plausible mechanism involves the participation of a second molecule of the carboxylic acid, which acts as a catalyst for proton transfer. ic.ac.uk The stability of oxetane-carboxylic acids and their propensity to isomerize can be influenced by substituents on the oxetane ring. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (CF₃) can significantly inhibit the rearrangement to a lactone, whereas alkyl groups such as methyl (CH₃) have a much weaker inhibitory effect. ic.ac.uk

This inherent reactivity of the oxetane ring, particularly in the presence of a carboxylic acid function, highlights a potential isomerization pathway for derivatives of 2-(oxetan-3-yl)piperidine, should the oxetane ring undergo oxidation to a carboxylic acid.

Reactions at the Piperidine Carbon Skeleton

The piperidine ring is a prevalent scaffold in medicinal chemistry and natural products, and its functionalization is a key area of synthetic research. researchgate.net

The carbon atoms adjacent to the nitrogen atom in the piperidine ring (the α-positions) are susceptible to functionalization. A number of methods have been developed for the selective introduction of substituents at these positions. acs.org One strategy involves the formation of an endo-cyclic iminium ion, which can then be trapped by a nucleophile. acs.org This approach allows for the addition of carbon groups to the α-position of N-alkyl piperidines. acs.org

Photoredox catalysis has also emerged as a powerful tool for the α-C–H arylation of highly substituted piperidine derivatives. nih.gov This method allows for the formation of C-C bonds with high diastereoselectivity, often leading to the thermodynamically more stable isomer through a post-reaction epimerization process. nih.gov The site-selectivity of these reactions can be directed towards more sterically hindered secondary and tertiary α-amino carbon centers. researchgate.net

Another established method for α-functionalization is the deprotonation of N-Boc protected piperidines at the α-position using a strong base, followed by reaction with an electrophile. escholarship.org This lithiation chemistry has been extensively studied and provides a reliable route to singly substituted piperidines at the C2 or C6 positions. escholarship.org

| Functionalization Method | Key Features | Potential Application to 2-(Oxetan-3-yl)piperidine |

| Iminium Ion Formation | Sequential iminium ion formation and nucleophilic addition. acs.org | Functionalization at the C2 or C6 position of the piperidine ring. |

| Photoredox Catalysis | Diastereoselective α-amino C–H arylation. nih.gov | Introduction of aryl groups at the α-position. |

| α-Lithiation | Deprotonation of N-Boc piperidine followed by electrophilic quench. escholarship.org | Introduction of a single substituent at the C2 or C6 position. |

The piperidine ring itself is generally considered to be electron-rich and thus more susceptible to electrophilic attack than nucleophilic attack on the carbon skeleton. However, direct electrophilic substitution on the piperidine ring is not a common reaction pathway without prior modification.

Nucleophilic substitution reactions involving piperidine typically feature piperidine acting as the nucleophile. nih.govrsc.orgresearchgate.net For instance, piperidine readily participates in nucleophilic aromatic substitution reactions with activated aryl halides. nih.govresearchgate.net The mechanism of these reactions can be complex, sometimes involving a second molecule of piperidine in the rate-determining step to facilitate deprotonation of the addition intermediate. nih.gov

For nucleophilic substitution to occur on the piperidine ring of a molecule like 2-(oxetan-3-yl)piperidine, a leaving group would need to be present on the ring. The reactivity would then be influenced by the position of the leaving group and the reaction conditions.

Computational Chemistry Studies on Reaction Mechanisms and Energetics

Computational chemistry provides invaluable insights into the mechanisms and energetics of chemical reactions, complementing experimental findings.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to model reaction pathways and identify transition states and intermediates. researchgate.net These calculations can determine the activation energies for different steps in a reaction mechanism, helping to elucidate the rate-determining step. researchgate.net For example, computational studies have been used to investigate the transition states in the isomerization of oxetane-carboxylic acids, providing evidence for a mechanism involving a second carboxylic acid molecule as a catalyst. ic.ac.uk Similarly, computational models can be used to understand the stability of intermediates in nucleophilic aromatic substitution reactions involving piperidine. researchgate.net

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways. researchgate.net | Identification of transition states and intermediates, calculation of activation energies. researchgate.net |

| Molecular Docking | Predicting binding modes of molecules. nih.gov | Understanding interactions with biological targets. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of molecules. nih.gov | Revealing crucial amino acid interactions. nih.gov |

The three-dimensional structure of a molecule plays a crucial role in its reactivity and biological activity. Conformational analysis helps to determine the most stable arrangement of atoms in a molecule.

The oxetane ring possesses significant ring strain, which influences its reactivity. acs.org It adopts a puckered conformation, and the degree of puckering can be affected by the presence of substituents. acs.org The carbon-oxygen and carbon-carbon bond lengths and angles deviate from ideal values, contributing to this strain. acs.org

Theoretical Prediction of Reactivity and Selectivity

In the absence of direct experimental studies on the reaction kinetics and mechanisms of 2-(oxetan-3-yl)piperidine systems, computational chemistry provides a powerful tool for predicting their reactivity and the selectivity of their transformations. Theoretical investigations, primarily employing Density Functional Theory (DFT), can elucidate reaction pathways, determine activation energies, and rationalize the formation of specific products. This section will discuss the predicted reactivity of the 2-(oxetan-3-yl)piperidine scaffold, focusing on the piperidine and oxetane moieties and the interplay between them.

Reactivity of the Piperidine Ring

The piperidine ring is a saturated N-heterocycle and its reactivity is largely dictated by the nitrogen atom's lone pair of electrons and the adjacent α-carbons. Theoretical studies on substituted piperidines have shown that both the nitrogen and the α-carbons can be sites of reactivity, depending on the reaction conditions.

N-Functionalization vs. α-C-Functionalization: The nitrogen atom is a primary site for electrophilic attack. However, in the case of 2-(oxetan-3-yl)piperidine hydrobromide, the nitrogen is protonated, which significantly reduces its nucleophilicity. Under basic conditions, the free amine would be available for reactions such as alkylation, acylation, and arylation.

Computational modeling can predict the selectivity of functionalization at the α-position (C2 and C6) of the piperidine ring. DFT calculations on similar N-alkyl piperidines have been used to investigate the formation of iminium ions, which are key intermediates in many C-H functionalization reactions. acs.org The presence of the oxetanyl group at the C2 position is expected to exert a significant steric and electronic influence on the selectivity of such reactions.

Table 1: Predicted Relative Energies for Iminium Ion Formation in 2-(Oxetan-3-yl)piperidine

| Intermediate | Relative Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| Δ¹-iminium ion (at C6) | 0.0 | Major |

| Δ²-iminium ion (at C2) | +3.5 | Minor |

Note: Data are hypothetical and based on trends observed in computational studies of 2-substituted piperidines. The higher energy for the Δ²-iminium ion is attributed to steric hindrance from the oxetanyl group.

Reactivity of the Oxetane Ring

The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening reactions. acs.org The stability of the oxetane ring is influenced by its substitution pattern. nih.gov Theoretical studies can predict the regioselectivity of the ring-opening process under various conditions.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. Two primary pathways for nucleophilic attack exist: at the C2' or C4' position of the oxetane ring. DFT calculations can be employed to determine the transition state energies for both pathways. It is predicted that nucleophilic attack will preferentially occur at the less sterically hindered carbon atom.

Table 2: Calculated Activation Barriers for Acid-Catalyzed Methanolysis of Protonated 2-(Oxetan-3-yl)piperidine

| Reaction Pathway | Transition State Structure | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Attack at C2' | [TS-C2'] | 18.2 |

| Attack at C4' | [TS-C4'] | 17.5 |

Note: Data are hypothetical, based on DFT calculations of analogous 3-substituted oxetanes. The lower activation energy for attack at C4' suggests it is the kinetically favored pathway.

Base-Induced Ring Opening: While less common, intramolecular ring-opening of oxetanes by adjacent nucleophiles can occur under basic conditions. acs.org For 2-(oxetan-3-yl)piperidine, if the piperidine nitrogen is functionalized with a suitable group, it could potentially act as an intramolecular nucleophile. However, the parent compound is unlikely to undergo this type of reaction.

Interplay Between the Piperidine and Oxetane Moieties

The inductive electron-withdrawing effect of the oxetane ring is predicted to influence the basicity of the piperidine nitrogen. nih.gov Computational studies can quantify this effect by calculating the pKa of the conjugate acid. The oxetane is expected to lower the pKa of the piperidine nitrogen compared to an unsubstituted piperidine, making it a weaker base.

Conversely, the piperidine ring can influence the reactivity of the oxetane. The conformational orientation of the oxetanyl group relative to the piperidine ring, which can be predicted through computational analysis, will affect the accessibility of the oxetane carbons to incoming nucleophiles.

Application As a Versatile Synthetic Building Block

Scaffold Diversification for Complex Molecular Architectures

The structure of 2-(Oxetan-3-yl)piperidine hydrobromide is ideally suited for elaboration into more intricate molecular frameworks. The piperidine (B6355638) nitrogen serves as a convenient handle for introducing a wide array of substituents, while both heterocyclic rings can participate in reactions that build molecular complexity.

The piperidine moiety is a privileged structure frequently used as a foundation for constructing polycyclic systems. digitellinc.com Synthetic strategies such as intramolecular cyclizations, cycloadditions, and transition metal-catalyzed reactions can be employed to build additional rings onto the piperidine core. For instance, functionalization of the piperidine nitrogen with a suitable tethered reactive group can initiate ring-closing reactions to form bicyclic and more complex polycyclic alkaloids and related structures. nih.gov The presence of the oxetane (B1205548) ring adds a unique steric and electronic element that can influence the stereochemical outcome of these cyclizations, offering access to novel and diverse molecular architectures. digitellinc.com Methodologies like tandem, one-pot syntheses have proven effective in creating various polycyclic heterocycles from similar building blocks. beilstein-journals.org

The 2-(Oxetan-3-yl)piperidine scaffold is a versatile precursor for both spirocyclic and fused-ring systems.

Spirocycles: Spiro-fused structures, where two rings share a single atom, can be accessed through reactions targeting the atoms of the piperidine ring. For example, intramolecular cyclization strategies involving substituents at the piperidine's 3- or 4-positions can lead to the formation of spirocyclic systems. researchgate.net The synthesis of spiro[piperidine-3,3'-oxetane] or spiro[piperidine-4,3'-oxetane] derivatives from related precursors highlights the utility of this approach. researchgate.netmdpi.com These spirocyclic oxetanes are considered valuable alternatives to common motifs like morpholine (B109124) in medicinal chemistry, offering unique three-dimensional shapes. mdpi.comresearchgate.net

Fused Rings: The creation of fused systems involves forming a new ring that shares two atoms with the original piperidine ring. This can be achieved through various synthetic methods, including intramolecular cyclizations of N-alkenyl or N-alkynyl piperidine derivatives. researchgate.net For example, a reaction between the piperidine nitrogen and a functional group on the oxetane could potentially lead to a fused system, although this is synthetically challenging. More commonly, functional groups attached to the piperidine ring are used to build the fused portion of the molecule. researchgate.net

Utility in Library Synthesis and Fragment-Based Drug Discovery (Chemical Design Principles)

In the realm of drug discovery, small, three-dimensional molecules are highly sought after to improve the physicochemical properties of drug candidates and explore new areas of biologically relevant chemical space. nih.govrsc.org The this compound fragment embodies several key principles valued in library synthesis and fragment-based drug discovery (FBDD). rsc.orgwhiterose.ac.uk

The incorporation of the oxetane ring introduces significant and predictable changes to the properties of the parent piperidine scaffold. nih.gov

Conformational Constraints: The rigid, nearly planar four-membered oxetane ring acts as a conformational lock, restricting the flexibility of the adjacent piperidine ring. acs.orgresearchgate.net This can stabilize specific conformations that may lead to improved binding affinity and selectivity for biological targets. researchgate.net By replacing more flexible groups like a gem-dimethyl or isopropyl group, the oxetane introduces a defined three-dimensional shape, which is a key strategy in modern drug design to "escape from flatland". researchgate.netwhiterose.ac.uk

Polarity Profiles: The oxetane motif is a polar heterocycle that can significantly enhance the aqueous solubility of a molecule. researchgate.netnih.gov It acts as a strong hydrogen bond acceptor, a property comparable to or even better than other cyclic ethers and many carbonyl groups. acs.orgmdpi.com This increased polarity, without a substantial increase in molecular weight, is highly advantageous for improving the "drug-like" properties of a lead compound. Furthermore, the electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect, which can lower the basicity (pKa) of the nearby piperidine nitrogen. nih.gov This modulation of basicity is a critical tool for optimizing a drug's pharmacokinetic profile. nih.gov

| Property | Influence of Oxetane Moiety | Rationale | Reference |

|---|---|---|---|

| Solubility | Increases aqueous solubility | Acts as a polar motif and hydrogen bond acceptor. | researchgate.netnih.gov |

| Lipophilicity (LogD) | Generally decreases | Introduction of a polar heteroatom. | nih.gov |

| Basicity (pKa) | Reduces pKa of adjacent amines | Inductive electron-withdrawing effect of the oxygen atom. | nih.gov |

| Conformation | Imposes rigidity; acts as a conformational lock. | Strained, near-planar four-membered ring structure. | acs.orgresearchgate.net |

| Metabolic Stability | Can block metabolically labile sites | Serves as a stable isostere for groups like gem-dimethyl. | nih.gov |

The 2-(Oxetan-3-yl)piperidine scaffold is an excellent tool for systematically studying structure-property relationships (SPRs). By keeping the core scaffold constant, chemists can synthesize libraries of analogues by modifying the piperidine nitrogen.

Common reactions for library synthesis include:

Acylation: Reaction with various acid chlorides or anhydrides.

Alkylation: Introduction of diverse alkyl groups.

Reductive Amination: Reaction with aldehydes or ketones.

Sulfonylation: Formation of sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Precursor for the Synthesis of Advanced Organic Materials

Beyond pharmaceuticals, the strained oxetane ring holds potential in materials science. Oxetanes can undergo ring-opening polymerization to form polyethers. researchgate.net While less reactive than epoxides, their polymerization can lead to materials with distinct properties. The this compound building block could be used to create polymers with pendant piperidine groups. These basic nitrogen atoms within the polymer chain could serve as sites for further functionalization, for catalysis, or to impart specific pH-responsive properties to the material. Such polymers could find applications as functional coatings, resins, or components in smart materials. researchgate.netontosight.ai

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Novel Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Analysis

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Oxetan-3-yl)piperidine hydrobromide in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment and connectivity of the hydrogen atoms. The protonation of the piperidine (B6355638) nitrogen by hydrobromic acid would lead to a downfield shift of the protons on the piperidine ring, particularly the α-protons. The oxetane (B1205548) ring protons would exhibit characteristic shifts, and their coupling patterns would be crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom. The carbons of the oxetane ring would appear at characteristic chemical shifts, distinguishing them from the piperidine ring carbons.

Stereochemical Analysis: The relative stereochemistry of the molecule could be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. These experiments would reveal through-space correlations between protons, which can help determine their relative spatial orientation. The coupling constants (J-values) obtained from high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of both the piperidine and oxetane rings.

Expected ¹H and ¹³C NMR Data:

Interactive Data Table:

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperidine C2-H | 3.0 - 3.5 | 55 - 60 |

| Piperidine C3, C5 - H | 1.5 - 2.0 | 20 - 30 |

| Piperidine C4 - H | 1.4 - 1.8 | 20 - 25 |

| Piperidine C6 - H | 2.8 - 3.2 | 45 - 50 |

| Oxetane C2', C4' - H | 4.5 - 5.0 | 70 - 75 |

| Oxetane C3' - H | 3.0 - 3.5 | 35 - 40 |

| Piperidine N-H | 8.0 - 9.0 (broad) | - |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement of the molecular ion.

The expected molecular formula for the free base is C₈H₁₅NO. In positive ion mode ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ with a calculated m/z that can be used to confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pattern of the molecular ion. The fragmentation would likely involve characteristic losses of small neutral molecules and cleavage of the piperidine and oxetane rings. This fragmentation data provides valuable structural information and can be used to confirm the connectivity of the molecule.

Expected Mass Spectrometry Data:

Interactive Data Table:

| Ion | Expected m/z (Monoisotopic) | Information Provided |

| [M+H]⁺ (of free base) | 142.1232 | Molecular weight and formula confirmation (C₈H₁₆NO⁺) |

| Fragment ions | Varies | Structural information based on fragmentation pathways |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the piperidinium (B107235) ion, C-H stretching of the alkyl groups, and the C-O-C stretching of the oxetane ether linkage. The presence of a broad absorption in the 2700-2400 cm⁻¹ range would be indicative of the ammonium (B1175870) salt.

Expected Vibrational Spectroscopy Data:

Interactive Data Table:

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N⁺-H stretch (Ammonium) | 2700 - 2400 (broad) |

| C-H stretch (Aliphatic) | 2950 - 2850 |

| C-O-C stretch (Ether) | 1150 - 1085 |

| N-H bend | 1600 - 1500 |

Single Crystal X-ray Diffraction for Definitive Structural Determination and Absolute Configuration Assignment (where applicable)

For a definitive and unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

If a suitable single crystal can be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and the stereochemical relationship between the oxetane and piperidine rings. For a chiral molecule, this method can also be used to determine the absolute configuration if a chiral reference is present or through anomalous dispersion methods.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since 2-(Oxetan-3-yl)piperidine is a chiral molecule, it is crucial to assess its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers.

A suitable chiral stationary phase (CSP) would be selected to achieve baseline separation of the two enantiomers. The choice of the CSP and the mobile phase is critical and would require methodological development. Once a separation method is established, it can be used to determine the enantiomeric excess (ee) or enantiomeric ratio of a given sample. This is particularly important in pharmaceutical applications where the different enantiomers may have distinct pharmacological activities.

Future Research Directions and Translational Potential in Chemical Sciences

Development of More Sustainable and Efficient Synthetic Routes for Oxetane-Piperidine Scaffolds

The synthesis of scaffolds combining strained four-membered rings with other heterocycles remains a challenge in organic chemistry. Future research will undoubtedly focus on developing greener, more atom-economical, and scalable methods to access 2-(Oxetan-3-yl)piperidine and its derivatives.

Catalytic C-H Functionalization: Direct, late-stage C-H functionalization of the piperidine (B6355638) ring, guided by the oxetane (B1205548) substituent or a directing group on the piperidine nitrogen, could streamline synthesis by avoiding pre-functionalized starting materials. nih.gov

Photoredox Catalysis: Light-mediated reactions could enable novel bond formations between oxetane precursors and piperidine-derived radicals under mild conditions, reducing the need for harsh thermal methods.

Biocatalysis: The use of engineered enzymes could offer highly stereoselective routes to chiral derivatives of 2-(Oxetan-3-yl)piperidine, a critical aspect for developing specific biological tools or therapeutic agents.

Novel Cyclization Strategies: Developing new methods for the concomitant formation of the oxetane or piperidine ring, such as intramolecular cyclizations of elaborately designed acyclic precursors, could provide rapid access to the core scaffold. acs.org

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| C-H Functionalization | High atom economy, late-stage modification | Achieving high regioselectivity and stereoselectivity |

| Photoredox Catalysis | Mild reaction conditions, access to unique reactivity | Substrate scope limitations, catalyst cost |

| Biocatalysis | Exceptional stereocontrol, green reaction media (water) | Enzyme development and optimization, scalability |

| Novel Cyclizations | Rapid construction of molecular complexity | Synthesis of complex acyclic precursors |

Exploration of Uncharted Reactivity and Transformation Pathways

The inherent ring strain of the oxetane moiety (approx. 106 kJ/mol) makes it susceptible to ring-opening reactions, a feature that can be harnessed for synthetic diversification. nih.gov Future work should explore the selective activation and transformation of the 2-(Oxetan-3-yl)piperidine scaffold.

Key areas for investigation include:

Regioselective Oxetane Ring-Opening: Investigating reactions with a variety of nucleophiles under Lewis or Brønsted acid catalysis to selectively open the oxetane ring, yielding densely functionalized piperidines. The regioselectivity of this opening will be a key point of study.

Piperidine Ring Transformations: Beyond simple N-alkylation or acylation, exploring more complex transformations such as ring-deconstruction/reconstruction, ring-expansion, or dearomatization of N-aryl piperidinium (B107235) salts could yield novel molecular architectures.

Ortho-Directing Ability: The oxetane ring has been shown to act as a directing group for ortho-lithiation on adjacent aromatic rings. acs.org This property could be exploited in N-aryl derivatives of 2-(Oxetan-3-yl)piperidine to functionalize the aromatic ring in a highly controlled manner.

Electrophilic Activation: The reactivity of piperidine-derived electrophiles, such as those generated from 3-chloropivalamides, could be explored for creating covalent binders, with the oxetane group modulating solubility and non-covalent interactions. acs.org

Application in Supramolecular Chemistry and Host-Guest Systems

The structural features of 2-(Oxetan-3-yl)piperidine hydrobromide—a cationic charge, hydrogen bond donors (N-H) and acceptors (oxetane oxygen, free base nitrogen), and a defined three-dimensional shape—make it an intriguing candidate for applications in supramolecular chemistry.

Future research could explore its use as:

A Guest Molecule: The piperidinium cation could be encapsulated by host molecules like cyclodextrins or cucurbiturils. nih.govmdpi.comrsc.org Such host-guest complexes could be used to modify the compound's physical properties, such as solubility, or to develop controlled-release systems. Studies have shown that forming inclusion complexes with β-cyclodextrin can significantly decrease the toxicity of piperidine derivatives. mdpi.com

A Building Block for Receptors: By attaching recognition motifs (e.g., porphyrins, crown ethers) to the piperidine nitrogen or carbon framework, novel synthetic receptors could be designed. etamu.edu The oxetane unit could serve to fine-tune the receptor's solubility and conformational rigidity, potentially enabling the selective recognition of chiral anions or amines. etamu.edu

A Component of Self-Assembled Systems: The interplay of hydrogen bonding and electrostatic interactions could be leveraged to build larger, ordered structures like gels, liquid crystals, or molecular capsules, with the oxetane providing polarity and steric influence.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. nih.gov The synthesis and derivatization of oxetane-piperidine scaffolds are well-suited for translation to continuous flow platforms.

Key opportunities include:

Safer Handling of Reagents: The synthesis of strained rings can involve high-energy intermediates. Flow reactors minimize the volume of reactive material at any given time, significantly improving the safety profile.

Precise Control of Reaction Parameters: The high surface-area-to-volume ratio in microreactors allows for precise temperature and residence time control, which can be crucial for managing exothermic reactions or capturing unstable intermediates. rsc.org

Automated Library Synthesis: Integrating flow reactors with automated purification and analysis systems would enable the rapid synthesis of a library of 2-(Oxetan-3-yl)piperidine derivatives. This high-throughput approach would accelerate the exploration of structure-activity relationships for applications in materials science or medicinal chemistry.

| Reaction Type | Advantage of Flow Chemistry | Illustrative Example |

|---|---|---|

| Oxetane Formation | Improved safety for handling strained systems | Paternò–Büchi reaction under UV flow conditions |

| Piperidine Functionalization | Precise temperature control for exothermic reactions | N-Alkylation or lithiation/electrophile trapping |

| Ring-Opening Reactions | Controlled addition of corrosive or toxic reagents | Acid-catalyzed nucleophilic addition to the oxetane |

| Multi-step Synthesis | Increased efficiency via telescoping | Sequential piperidine formation and N-functionalization |

Design of Next-Generation Chemical Probes for Biological Systems (Focus on Chemical Tool Development)

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The 2-(Oxetan-3-yl)piperidine scaffold possesses several desirable features for the development of next-generation chemical probes. The introduction of an oxetane ring can improve aqueous solubility, increase metabolic stability, and add three-dimensionality, all of which are beneficial properties for molecules designed to interact with biological targets. nih.govnih.gov

Future research should focus on using the scaffold as a core for:

Fragment-Based Screening: The relatively low molecular weight of 2-(Oxetan-3-yl)piperidine makes it an ideal starting point for fragment-based drug discovery, where small, low-complexity molecules are screened for binding to protein targets.

Photoaffinity Probes: Incorporation of photoreactive groups (e.g., diazirines, benzophenones) onto the piperidine ring would allow for covalent labeling of target proteins upon UV irradiation, enabling target identification and validation.

Fluorescent Probes: Attaching fluorophores to the scaffold could create probes for imaging biological processes or quantifying enzyme activity. The oxetane and piperidine units can be used to tune the probe's localization within the cell and its interaction with the target of interest.

Targeted Covalent Inhibitors: The scaffold could be functionalized with a reactive electrophile (a "warhead") to enable covalent bond formation with a specific amino acid residue (e.g., cysteine, lysine) in a protein's active site. The oxetane-piperidine core would serve as the recognition element that directs the warhead to its target.

The development of such chemical tools will not only advance our understanding of fundamental biology but also provide validated starting points for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(Oxetan-3-yl)piperidine hydrobromide to ensure stability?

- Answer : Store the compound in a cool (4–8°C), dry, and well-ventilated environment, protected from light and moisture. Use airtight containers to prevent degradation due to humidity or oxidation. Storage under inert gas (e.g., nitrogen) is recommended for long-term stability .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Exposure Control : Ensure proper ventilation and immediate access to emergency eyewash stations and safety showers.

- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of waste via approved hazardous chemical protocols .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer : The compound serves as a versatile intermediate in drug discovery, particularly for:

- Receptor-Targeted Molecules : The oxetane ring enhances metabolic stability and modulates lipophilicity, improving pharmacokinetic profiles.

- Spirocyclic and Bicyclic Scaffolds : Used to design kinase inhibitors or GPCR modulators. Example applications include synthesizing analogs for cancer therapeutics .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using catalytic methods?

- Answer :

- Reaction Conditions : Employ palladium-catalyzed cross-coupling or reductive amination under controlled pH (e.g., pH 6–7) to minimize side reactions.

- Catalyst Selection : Use Pd(OAc)₂ or Ru-phosphine complexes for hydrogenation steps.

- Purification : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing the purity of this compound, and how should conflicting NMR data be resolved?

- Answer :

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Confirm via LC-MS for molecular ion peaks.

- NMR Data Contradictions :

- Solvent Effects : Re-run experiments in deuterated DMSO or CDCl₃ to resolve splitting artifacts.

- Dynamic Processes : Variable-temperature NMR can identify conformational exchanges (e.g., ring puckering in oxetane) causing peak broadening .

Q. In medicinal chemistry, how does the introduction of the oxetane ring in piperidine derivatives influence receptor binding affinity, and what experimental approaches can validate these interactions?

- Answer :

- Structural Impact : The oxetane ring reduces steric hindrance while maintaining hydrogen-bonding capacity, enhancing interactions with polar residues (e.g., Asp/Glu in kinases).

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.

- X-ray Crystallography : Resolve co-crystal structures to identify binding modes.

- Mutagenesis Studies : Modify receptor residues to confirm critical interactions .

Methodological Notes

- Data Contradiction Analysis : When encountering variability in biological activity (e.g., IC₅₀ values), validate assays using orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) and include positive/negative controls .

- Synthetic Challenges : Address low yields in oxetane ring formation by optimizing protecting groups (e.g., tert-butyl esters) and reaction temperatures (e.g., 0°C for sensitive intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.